molecular formula C9H6N2O4 B8478811 Spiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione CAS No. 62314-09-4

Spiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione

Cat. No. B8478811
M. Wt: 206.15 g/mol
InChI Key: MFZYRTSBLOEGNV-UHFFFAOYSA-N
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Patent
US04069052

Procedure details

0.155 mol (6.5 g) of dehydrated cyanamide were put into 500 ml of anhydrous dioxane and 0.155 mol (19.65 g) of oxalyl chloride were added dropwise at 20° C. After 2 hours' stirring, 0.155 mol (17.1 g) of pyrocatechol, dissolved in 50 ml of dioxane, were added dropwise. The reaction mixture was stirred overnight, suction filtered to remove precipitate and washed with dioxane and water. The solid product was dried and stirred up with about 200 ml of acetone, filtered with Tonsil and evaporated to dryness under reduced pressure at a bath temperature of about 35° C. 13.2 g, which is 41.4% of the theoretical yield, of spiro-[1,3-benzodioxol-2,2'-imidazolidine]-4',5'-dione were obtained. The melting point was 202° C with decomposition.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
19.65 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[C:4](Cl)(=[O:8])[C:5](Cl)=[O:6].[C:10]1([C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13])[OH:11]>O1CCOCC1>[NH:1]1[C:5](=[O:6])[C:4](=[O:8])[NH:3][C:2]21[O:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][C:10]=1[O:11]2

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N#CN
Step Two
Name
Quantity
19.65 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
17.1 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After 2 hours' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 20° C
ADDITION
Type
ADDITION
Details
were added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
to remove precipitate
WASH
Type
WASH
Details
washed with dioxane and water
CUSTOM
Type
CUSTOM
Details
The solid product was dried
STIRRING
Type
STIRRING
Details
stirred up with about 200 ml of acetone
FILTRATION
Type
FILTRATION
Details
filtered with Tonsil
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at a bath temperature of about 35° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C2(NC(C1=O)=O)OC1=C(O2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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